molecular formula C8H12F3NO6 B12508439 2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12508439
M. Wt: 275.18 g/mol
InChI Key: ZXNYUXIMAXVSFN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and acetamide groups attached to a sugar moiety

Properties

IUPAC Name

2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNYUXIMAXVSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetamide and a protected form of the sugar moiety.

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups (e.g., acetyl or benzyl groups) to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected sugar moiety is then coupled with 2,2,2-trifluoroacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its trifluoromethyl group can serve as a bioisostere for hydrogen or methyl groups, providing insights into the structure-activity relationships of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as improving their bioavailability and resistance to metabolic degradation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially inhibiting or modulating their activity. The sugar moiety may facilitate cellular uptake and targeting.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Lacks the sugar moiety, making it less hydrophilic and potentially less bioavailable.

    N-Acetylglucosamine: Contains an acetamide group attached to a sugar moiety but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Uniqueness

2,2,2-Trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to the combination of a trifluoromethyl group and a sugar moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

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